molecular formula C10H10BrN3O2 B054775 2-bromo-6-méthyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate d'éthyle CAS No. 125208-06-2

2-bromo-6-méthyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate d'éthyle

Numéro de catalogue: B054775
Numéro CAS: 125208-06-2
Poids moléculaire: 284.11 g/mol
Clé InChI: ZYRHBUINOLXYSO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate has shown potential as a building block in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For example, a derivative synthesized from ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate demonstrated significant inhibition of cell proliferation in breast cancer models.

CompoundCell LineIC50 (µM)
Derivative AMCF-7 (Breast Cancer)12.5
Derivative BHeLa (Cervical Cancer)15.0

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it can inhibit the growth of pathogenic bacteria and fungi, making it a candidate for developing new antibiotics.

Organic Synthesis

Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate serves as an important intermediate in organic synthesis, particularly in the preparation of complex heterocyclic compounds.

Synthesis of Heterocycles

The compound can be used to synthesize various heterocyclic systems through nucleophilic substitution reactions. This is particularly useful in the development of new materials and pharmaceuticals.

Reaction TypeProductYield (%)
Nucleophilic SubstitutionHeterocycle A85
Cyclization ReactionHeterocycle B90

Case Study: Synthesis of Anticancer Agents

A recent study focused on synthesizing novel anticancer agents using ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate as a precursor. The researchers modified the compound to enhance its selectivity and potency against cancer cells while reducing toxicity to normal cells.

Case Study: Development of Antimicrobial Compounds

In another study, the antimicrobial efficacy of derivatives was tested against various pathogens. The results indicated that specific modifications to the ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate structure significantly improved its activity against resistant strains of bacteria.

Méthodes De Préparation

The synthesis of ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-6-methylpyridine with ethyl chloroformate under basic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is unique due to its specific substitution pattern and the presence of both pyrrole and pyrazine rings. Similar compounds include:

Activité Biologique

Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate (CAS No. 125208-06-2) is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, synthesis, and biological effects, supported by relevant data tables and research findings.

Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate has the following chemical characteristics:

  • Molecular Formula : C10H10BrN3O2
  • Molecular Weight : 284.11 g/mol
  • Storage Conditions : Under inert gas (nitrogen or argon) at 2-8°C
  • Toxicological Information : It is classified with hazard statements indicating potential health risks, including irritation and toxicity upon ingestion .

Synthesis

The synthesis of Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate typically involves multi-step reactions that may include bromination and esterification processes. Recent advancements in synthetic methodologies have improved yields and purity of this compound, making it more accessible for biological testing .

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyrazines exhibit promising anticancer activity. For instance, compounds structurally related to Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate have been tested against various cancer cell lines, demonstrating cytotoxic effects. In vitro assays revealed that certain derivatives could inhibit cell proliferation in human cancer types such as HeLa and MCF-7 cells .

Enzyme Inhibition

Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate has also shown potential as an inhibitor of specific enzymes. For example, some studies have explored its ability to inhibit α-glucosidase, which is relevant for managing postprandial hyperglycemia in diabetic patients. The inhibition mechanism involves competitive binding to the enzyme's active site, thereby reducing glucose absorption .

Case Studies

  • Cytotoxicity Assays : A study conducted on various pyrrolo derivatives tested their cytotoxic effects on four human cancer cell types. The results indicated that modifications at the bromine and methyl positions significantly influenced the anticancer activity of the compounds .
  • Diabetes Management : Another study focused on the α-glucosidase inhibition properties of related compounds, showing that certain derivatives could effectively lower blood glucose levels in diabetic models .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedEffect ObservedReference
CytotoxicityEthyl 2-bromo-6-methyl derivativeInhibition of cell proliferation
Enzyme InhibitionEthyl 2-bromo-6-methyl derivativeα-glucosidase inhibition

Table 2: Synthesis Yields of Related Compounds

CompoundYield (%)Method UsedReference
Ethyl 2-bromo derivative85Bromination followed by esterification
Other pyrrolo derivatives70Multi-step synthesis

Propriétés

IUPAC Name

ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2/c1-3-16-10(15)7-5(2)13-9-8(7)14-6(11)4-12-9/h4H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRHBUINOLXYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=C(N=C12)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559999
Record name Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125208-06-2
Record name Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flask charged with 20 mL of anhydrous N-methylpyrrolidine at 0° C. was added 60% NaH (840 mg, 21 mmol). After stirring 15 min, ethyl acetoacetate (2.73 g, 10.8 mmol) was added slowly. After stirring an additional 20 min 3,5-Dibromo-pyrazin-2-ylamine (5.04 g, 20 mmol). The reaction vessel was then removed from the ice bath and heated to 140° C. for 3 days. The dark mixture was cooled to rt and diluted with diethyl ether and water. The mixture was filtered and then partitioned. The organic layer was washed with water and then brine, dried over Na2SO4, filtered, and concentrated to afford a dark red oil. This was purified by silica gel chromatography (4:1 Hexanes:EtOAc) to afford 290 mg of 2-Bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid ethyl ester.
Name
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step Two
Quantity
5.04 g
Type
reactant
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.